

Application Note: Quantifying Lactosucrose in Complex Biological Samples

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Compound of Interest

Compound Name: *Lactosucrose*

Cat. No.: *B1596573*

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Introduction

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a functional food ingredient with prebiotic properties, promoting the growth of beneficial gut bacteria.^[1] Its role in various physiological processes has led to a growing interest in its accurate quantification in complex biological matrices such as plasma, urine, and fermentation broths. This application note provides detailed protocols for the quantification of **lactosucrose** using High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Refractive Index Detection (RID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, an enzymatic assay protocol is outlined for a targeted, high-throughput approach.

Analytical Methods Overview

The choice of analytical method for **lactosucrose** quantification depends on the sample matrix, required sensitivity, and available instrumentation.

- HPLC-CAD/RI: A robust and widely used technique for carbohydrate analysis. It offers good precision and accuracy for relatively high concentration samples.^{[2][3]}
- LC-MS/MS: Provides high sensitivity and selectivity, making it ideal for detecting low concentrations of **lactosucrose** in complex biological fluids.^{[4][5]}

- Enzymatic Assays: Offer a specific and often rapid method for quantification, suitable for high-throughput screening.[\[6\]](#)

Experimental Protocols

Quantification of Lactosucrose by HPLC-CAD/RI

This protocol describes the quantification of **lactosucrose** using an HPLC system coupled with a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).

Materials and Reagents:

- **Lactosucrose** standard
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- 0.45 µm syringe filters
- HPLC vials

Equipment:

- HPLC system (e.g., Agilent 1260)[\[2\]](#)
- Shodex VG-50 4E column (4.6 mm i.d. × 250 mm, 5 µm) or equivalent amino-based column[\[2\]](#)[\[7\]](#)
- Charged Aerosol Detector (CAD) or Refractive Index Detector (RID)
- Data acquisition and processing software

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase by mixing deionized water and acetonitrile in a 25:75 (v/v) ratio.[\[2\]](#)[\[3\]](#) Degas the mobile phase before use.
- **Standard Preparation:**

- Prepare a stock solution of **lactosucrose** (e.g., 1 mg/mL) in the mobile phase.
- Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
- Sample Preparation:
 - Plasma/Serum: Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of plasma/serum. Vortex and centrifuge at 14,000 x g for 20 minutes. Collect the supernatant.[\[2\]](#)
 - Urine: Dilute urine samples with the mobile phase (e.g., 1:10 v/v).[\[4\]](#)[\[5\]](#)
 - Fermentation Broth: Stop the enzymatic reaction by heating at 100°C for 10 minutes, followed by centrifugation to remove precipitates.[\[2\]](#)
 - Filter all prepared samples and standards through a 0.45 µm syringe filter before injection.
- HPLC Analysis:
 - Set the column temperature to 40°C.[\[2\]](#)
 - Set the flow rate to 1.0 mL/min.[\[2\]](#)[\[3\]](#)
 - Set the injection volume (e.g., 10 µL).
 - Equilibrate the column with the mobile phase for at least 30 minutes.
 - Inject the standards and samples.
- Data Analysis:
 - Identify the **lactosucrose** peak based on the retention time of the standard.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **lactosucrose** in the samples by interpolating their peak areas from the calibration curve.

Quantification of Lactosucrose by LC-MS/MS

This protocol provides a highly sensitive method for **lactosucrose** quantification, particularly in complex biological matrices where low detection limits are required.

Materials and Reagents:

- **Lactosucrose** standard
- Acetonitrile (LC-MS grade)
- Deionized water (LC-MS grade)
- Ammonium acetate
- Internal Standard (e.g., Raffinose)[\[4\]](#)
- 0.22 µm syringe filters
- LC-MS vials

Equipment:

- UPLC/HPLC system
- ZIC®-HILIC column (or equivalent)[\[4\]](#)
- Tandem mass spectrometer (e.g., triple quadrupole)
- Data acquisition and processing software

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: Deionized water with ammonium acetate (e.g., 10 mM).
 - Mobile Phase B: Acetonitrile.

- Standard and Sample Preparation:
 - Prepare stock solutions of **lactosucrose** and the internal standard in the mobile phase.
 - Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of **lactosucrose**.
 - Prepare samples as described in the HPLC protocol, adding the internal standard at the same fixed concentration as in the calibration standards.
 - Filter all solutions through a 0.22 μm syringe filter.
- LC-MS/MS Analysis:
 - Set the column temperature (e.g., 30°C).
 - Set the flow rate (e.g., 0.3 mL/min).[\[4\]](#)
 - Use a gradient elution program to separate **lactosucrose** from other components.
 - Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Optimize the precursor and product ion transitions for **lactosucrose** and the internal standard.
 - Example transitions for similar sugars can be found in the literature.[\[4\]](#)
 - Inject the standards and samples.
- Data Analysis:
 - Calculate the peak area ratio of **lactosucrose** to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the **lactosucrose** standards.
 - Determine the concentration of **lactosucrose** in the samples from the calibration curve.

Enzymatic Assay for Lactosucrose Quantification

This protocol is based on the enzymatic hydrolysis of **lactosucrose** and subsequent measurement of one of the products (e.g., fructose).

Materials and Reagents:

- **Lactosucrose** standard
- β -Fructofuranosidase[2]
- Fructose quantification kit (e.g., based on fructose dehydrogenase)[6]
- Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)[2]
- 96-well microplate
- Microplate reader

Procedure:

- **Standard Preparation:** Prepare a series of **lactosucrose** standards in the reaction buffer.
- **Sample Preparation:** Prepare samples as described in the HPLC protocol. Ensure the final sample pH is compatible with the enzyme.
- **Enzymatic Reaction:**
 - Add a defined volume of standard or sample to each well of the microplate.
 - Add a solution of β -fructofuranosidase to each well to initiate the hydrolysis of **lactosucrose** to glucose and fructose.
 - Incubate at an optimal temperature (e.g., 50°C) for a specific duration (e.g., 12 hours) to ensure complete hydrolysis.[2]
- **Fructose Quantification:**

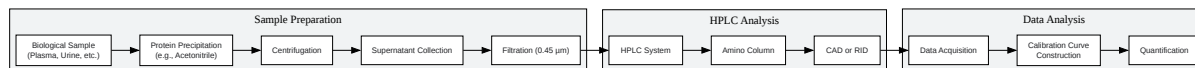
- Following hydrolysis, add the reagents from the fructose quantification kit to each well according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.[6]
- Incubate for the recommended time.
- Measurement and Analysis:
 - Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
 - Construct a calibration curve using the values obtained from the **lactosucrose** standards.
 - Determine the concentration of **lactosucrose** in the samples from the calibration curve.

Data Presentation

Quantitative data for the different analytical methods are summarized below for easy comparison.

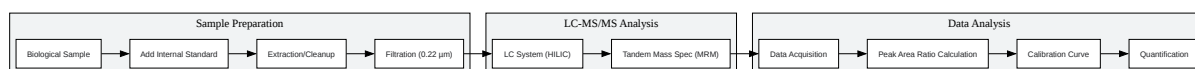
Parameter	HPLC-CAD/RI	LC-MS/MS	Enzymatic Assay
Linearity Range	Typically in the µg/mL to mg/mL range.[3]	Wide dynamic range, from ng/mL to µg/mL. [4][5]	Dependent on the kit, often in the µg/mL range.[6]
Limit of Detection (LOD)	~0.06 µg/mL for related sugars.[3]	~15 ng/mL for related sugars.[4][5]	~10 mg/L for lactulose in milk.[6]
Limit of Quantification (LOQ)	~0.125 µg/mL for related sugars.[3]	~50 ng/mL for related sugars.[4][5]	~20 mg/L for lactulose in milk.[6]
Precision (CV%)	< 5%	< 15%	< 10%[8]
Accuracy/Recovery	95-105%	95-110%[4]	90-110%

Visualizations



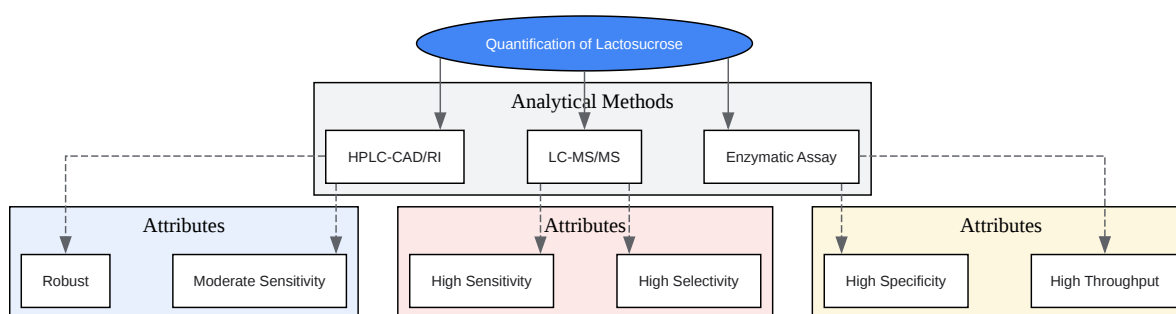
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Caption: HPLC-CAD/RI workflow for **lactosucrose** quantification.



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Caption: LC-MS/MS workflow for **lactosucrose** quantification.



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Caption: Logical relationship of **lactosucrose** quantification methods.

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